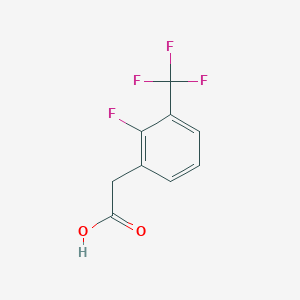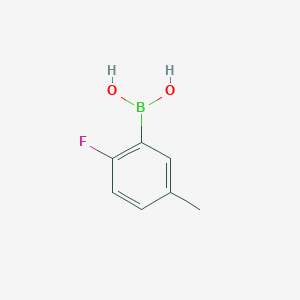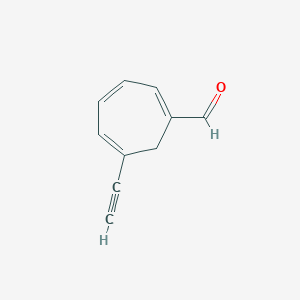
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde (ECTC) is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique structural and functional characteristics. ECTC is a highly reactive aldehyde that contains a seven-membered ring with an ethynyl group and a carbonyl group. ECTC has been used as a building block for the synthesis of various organic compounds, and its potential applications in scientific research have been extensively explored.
Wirkmechanismus
The mechanism of action of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is not well understood. However, it is believed that 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde reacts with various functional groups in organic molecules, leading to the formation of new compounds. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has been shown to undergo various reactions, including cycloadditions, nucleophilic additions, and oxidation reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde have not been extensively studied. However, it has been reported that 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde exhibits cytotoxicity towards cancer cells. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is its high reactivity, which makes it an ideal building block for the synthesis of complex organic molecules. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is also readily available and relatively inexpensive. However, 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is highly reactive and can be difficult to handle. It is also sensitive to air and moisture, which can lead to the formation of unwanted by-products.
Zukünftige Richtungen
There are several future directions for the use of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde in scientific research. One potential application is in the synthesis of new pharmaceuticals and natural products. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde can also be used as a fluorescent probe for the detection of metal ions in biological samples. Another potential application is in the development of new catalysts for organic reactions. Finally, 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde can be used as a building block for the synthesis of functional materials with unique properties.
In conclusion, 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is a unique compound with significant potential for use in scientific research. Its high reactivity and unique structural features make it an ideal building block for the synthesis of complex organic molecules. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has potential applications in the synthesis of pharmaceuticals, natural products, and functional materials. However, further research is needed to fully understand the mechanism of action and potential applications of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde.
Synthesemethoden
The synthesis of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde involves the reaction of 1,3-cycloheptadiene with propargyl bromide in the presence of a palladium catalyst. The reaction results in the formation of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has been widely used as a key intermediate in the synthesis of various organic compounds. The unique structural features of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde make it an ideal building block for the synthesis of complex organic molecules. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has been used in the synthesis of natural products, pharmaceuticals, and functional materials. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
161146-82-3 |
|---|---|
Produktname |
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde |
Molekularformel |
C10H8O |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
6-ethynylcyclohepta-1,3,5-triene-1-carbaldehyde |
InChI |
InChI=1S/C10H8O/c1-2-9-5-3-4-6-10(7-9)8-11/h1,3-6,8H,7H2 |
InChI-Schlüssel |
GHHKGJCRJPIIPV-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=CC=C(C1)C=O |
Kanonische SMILES |
C#CC1=CC=CC=C(C1)C=O |
Synonyme |
1,3,5-Cycloheptatriene-1-carboxaldehyde, 6-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



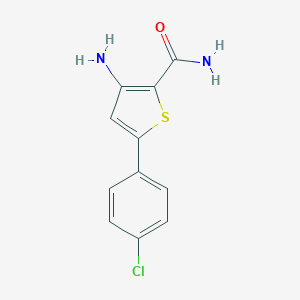
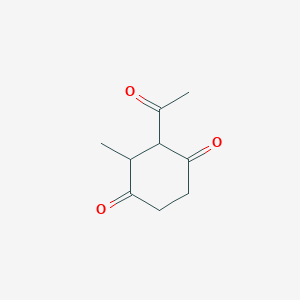

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
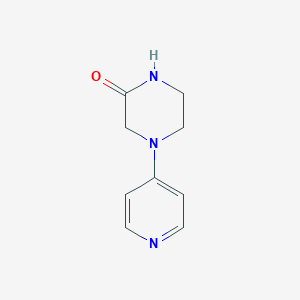
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
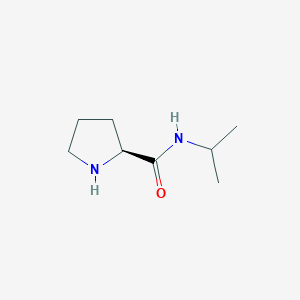


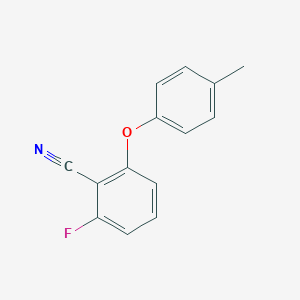
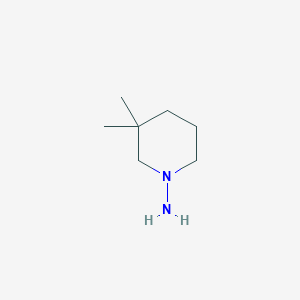
![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)
